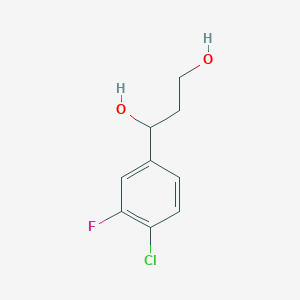![molecular formula C31H43BF4NO3P2Rh- B13673434 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral phospholane ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of the rhodium center to the chiral phospholane ligand and the 1,5-cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction is usually carried out in anhydrous solvents like dichloromethane or toluene at low temperatures to ensure the stability of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high enantiomeric purity of the chiral phospholane ligand. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The rhodium center in this compound can undergo oxidation reactions, often leading to the formation of rhodium(III) species.
Reduction: The compound can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction could produce rhodium(I) species with different ligands.
科学的研究の応用
Chemistry: In chemistry, this compound is widely used as a catalyst in asymmetric hydrogenation reactions. Its chiral phospholane ligand imparts high enantioselectivity, making it valuable for the synthesis of chiral molecules.
Biology: In biological research, the compound’s ability to catalyze specific reactions can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s catalytic properties are harnessed in the development of drugs, particularly those requiring chiral purity. It plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its application in asymmetric catalysis is crucial for manufacturing processes that require high precision and selectivity.
作用機序
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the coordination of substrates to the rhodium center. The chiral phospholane ligand creates a chiral environment around the rhodium, facilitating enantioselective reactions. The 1,5-cyclooctadiene ligand stabilizes the rhodium center and allows for the formation of reactive intermediates that participate in the catalytic cycle.
類似化合物との比較
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Comparison: Compared to these similar compounds, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of enantioselectivity and stability. The presence of the methoxyphenyl group and the specific chiral phospholane ligand configuration contribute to its superior performance in asymmetric catalysis.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
特性
分子式 |
C31H43BF4NO3P2Rh- |
|---|---|
分子量 |
729.3 g/mol |
IUPAC名 |
3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C23H31NO3P2.C8H12.BF4.Rh/c1-14-6-7-15(2)28(14)20-21(29-16(3)8-9-17(29)4)23(26)24(22(20)25)18-10-12-19(27-5)13-11-18;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h10-17H,6-9H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t14-,15-,16-,17-;;;/m1.../s1 |
InChIキー |
UGDOCUKUSAJLNZ-CSXHHWTOSA-N |
異性体SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
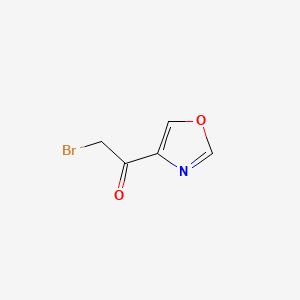
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
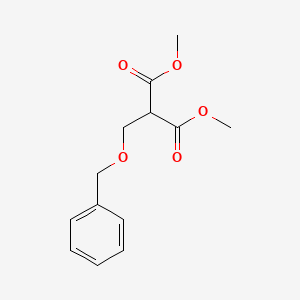
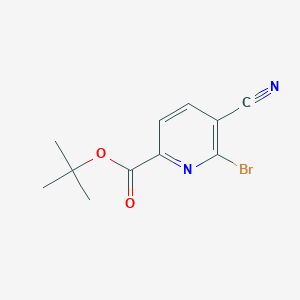
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
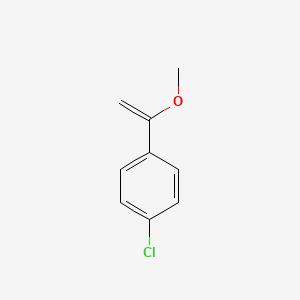
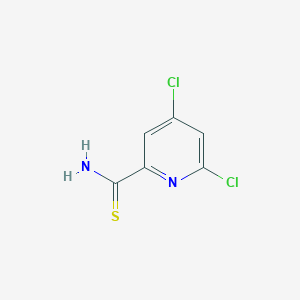

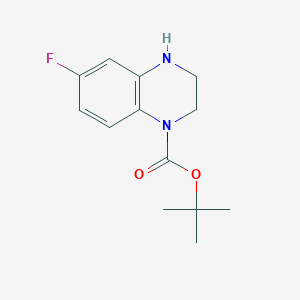
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
